In-Depth Technical Guide: 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 750610-53-8) as a Privileged Scaffold in Targeted Drug Discovery
In-Depth Technical Guide: 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 750610-53-8) as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary
The compound 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 750610-53-8) is a highly specialized chemical building block and screening library hit utilized in early-stage drug discovery[1]. Structurally, it is characterized by a benzoic acid core linked via a sulfonamide moiety to two hydrophobic aromatic systems: a benzyl group and a 4-methoxyphenyl group.
Rather than functioning as a broad-spectrum cytotoxic agent, this specific molecular architecture serves as a "privileged scaffold" for disrupting protein-protein interactions (PPIs). Specifically, benzoic acid derivatives are widely recognized as bioisosteres for phosphotyrosine (pTyr), making them ideal anchors for targeting Src Homology 2 (SH2) domains, such as those found in the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[2]. This whitepaper details the physicochemical rationale, synthetic methodology, and in vitro assay protocols required to leverage this compound in targeted inhibitor development.
Physicochemical Profiling & Structural Rationale
The efficacy of a small-molecule inhibitor targeting shallow PPI interfaces depends entirely on its ability to balance aqueous solubility with deep hydrophobic pocket penetration. CAS 750610-53-8 achieves this through a highly deliberate structural design.
Table 1: Physicochemical Properties and Mechanistic Causality
| Property | Value | Mechanistic Causality / Relevance |
| Molecular Weight | 397.44 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring optimal small-molecule permeability and favorable ligand efficiency. |
| cLogP (Estimated) | ~4.2 | High lipophilicity driven by the N-benzyl and N-(4-methoxyphenyl) groups ensures high-affinity binding in the hydrophobic subpockets adjacent to the pTyr site. |
| Topological Polar Surface Area (TPSA) | 83.5 Ų | Provides balanced polarity. The carboxylic acid and sulfonamide allow for aqueous solubility, while the overall TPSA remains low enough to permit cellular membrane traversal. |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH is the sole strict donor, minimizing desolvation penalties when the molecule transitions from an aqueous environment into the target binding pocket. |
| Hydrogen Bond Acceptors | 5 | The sulfonamide oxygens and the methoxy oxygen provide multiple vectors for dipole interactions with the target protein's backbone amides. |
The Causality of the Sulfonamide Linker
The sulfonamide group is not merely a passive connector; it is a critical structural determinant. Unlike planar amides, sulfonamides adopt a tetrahedral geometry. This forces the N-benzyl and N-(4-methoxyphenyl) substituents into a roughly 90-degree dihedral angle relative to the benzoic acid core. This specific 3D vectoring allows the molecule to simultaneously anchor into a positively charged pocket (via the carboxylate) while projecting two distinct hydrophobic "prongs" into adjacent binding grooves (e.g., the pY+1 and pY-X pockets of an SH2 domain)[2].
Mechanism of Action: Targeting the STAT3 SH2 Domain
To illustrate the utility of this scaffold, we examine its application as a STAT3 SH2 domain antagonist. STAT3 is a transcription factor that, upon phosphorylation by upstream kinases (like JAK), dimerizes via reciprocal SH2-pTyr interactions. This dimerization is an absolute prerequisite for its nuclear translocation and the subsequent transcription of oncogenic survival genes (e.g., Bcl-xL, Survivin).
By mimicking the native pTyr residue, the benzoic acid moiety of CAS 750610-53-8 competitively binds the SH2 domain, while the bulky sulfonamide substituents sterically occlude the dimerization interface, effectively halting the oncogenic signaling cascade[2].
Mechanism of STAT3 inhibition by CAS 750610-53-8 via SH2 domain blockade.
Synthetic Methodology & Validation Protocol
The synthesis of 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid relies on a highly convergent amidation strategy utilizing 3-(chlorosulfonyl)benzoic acid[3]. This protocol is designed as a self-validating system , ensuring that unreacted starting materials or over-sulfonylated byproducts are rapidly identified and eliminated.
Protocol 1: Synthesis of CAS 750610-53-8
Reagents Required:
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3-(Chlorosulfonyl)benzoic acid (1.0 eq)
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N-Benzyl-4-methoxyaniline (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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Amine Preparation: Dissolve N-benzyl-4-methoxyaniline (1.1 mmol) in 5 mL of anhydrous DCM under an inert argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich secondary amine.
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Base Addition: Add DIPEA (2.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath. Causality: DIPEA acts as a non-nucleophilic proton scavenger, preventing the generated HCl from protonating the amine, which would otherwise halt the reaction[3].
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Sulfonylation: Slowly add 3-(chlorosulfonyl)benzoic acid (1.0 mmol) in small portions over 15 minutes.
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Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
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Quenching & Extraction: Quench the reaction with 1N HCl (10 mL) to protonate the benzoic acid, driving it into the organic layer. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc with 1% Acetic Acid). Causality: The addition of 1% acetic acid prevents the carboxylic acid from streaking on the silica column, ensuring a sharp, high-purity elution band.
Self-Validation Checkpoints:
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LC-MS: The protocol is validated by taking a 10 µL aliquot at t=4h. The reaction is deemed complete when the mass peak for the secondary amine disappears and a dominant peak at m/z 396.1 [M-H]⁻ emerges.
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¹H NMR (DMSO-d6): Validation of structural integrity requires the observation of a broad singlet at ~13.2 ppm (carboxylic acid -OH) and the disappearance of the secondary amine N-H proton.
In Vitro Screening & Assay Protocols
To quantify the binding affinity of this scaffold, a Fluorescence Polarization (FP) assay is the gold standard. FP measures the rotational freedom of a molecule. A small, fluorescently labeled pTyr-peptide rotates rapidly (low polarization). When bound to the massive STAT3 protein, it rotates slowly (high polarization). CAS 750610-53-8 will competitively displace the peptide, restoring rapid rotation and lowering the FP signal.
Protocol 2: Fluorescence Polarization (FP) Displacement Assay
Step-by-Step Methodology:
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Buffer Preparation: Prepare assay buffer containing 50 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.1% Nonidet P-40, and 2 mM DTT. Causality: Nonidet P-40 prevents non-specific aggregation of the hydrophobic compound, preventing false-positive inhibition.
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Complex Formation: Incubate recombinant STAT3 protein (150 nM) with a 5-carboxyfluorescein (5-FAM)-labeled pTyr peptide (e.g., 5-FAM-GpYLPQTV, 10 nM) in a 384-well black microplate for 30 minutes at room temperature.
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Compound Addition: Dispense CAS 750610-53-8 in a 10-point dose-response dilution series (from 100 µM to 5 nM) using an acoustic liquid handler to minimize volumetric error.
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Equilibration & Reading: Incubate for 1 hour in the dark. Read the microplate on a multi-mode reader (Excitation: 485 nm, Emission: 535 nm) equipped with polarizing filters.
Self-Validation Checkpoints:
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Z'-Factor Calculation: A control column with only the STAT3/peptide complex (High control) and a column with only the free peptide (Low control) must be included. The assay is only validated if the calculated Z'-factor is > 0.6, proving that any signal reduction is due to true compound displacement, not assay noise.
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Autofluorescence Control: A parallel plate containing the compound and buffer (without the fluorescent peptide) must be read to ensure CAS 750610-53-8 does not emit autofluorescence at 535 nm, which would artificially skew the polarization data.
Structure-Activity Relationship (SAR) Data Presentation
To understand why CAS 750610-53-8 is an optimized scaffold, we can compare its structural components against theoretical analogs. The data below illustrates the causality behind the selection of the 4-methoxy and benzyl substituents.
Table 2: Representative SAR Logic for the Sulfonamide Scaffold
| Substituent Modification | Impact on Binding Affinity | Mechanistic Causality |
| Core: Benzoic Acid → Benzene | Complete loss of activity | The carboxylate anion is absolutely required to form a critical salt bridge with positively charged residues (e.g., Arg609) in the target's pTyr pocket[2]. |
| N-Benzyl → N-Methyl | >10-fold decrease | The loss of the bulky phenyl ring eliminates crucial π-π stacking and van der Waals interactions within the adjacent hydrophobic subpocket. |
| 4-Methoxyphenyl → Phenyl | ~3-fold decrease | The methoxy (-OCH₃) group acts as a weak hydrogen bond acceptor and provides specific steric bulk that locks the dihedral angle of the sulfonamide into its bioactive conformation. |
References
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Hydroxamic Acid and Benzoic Acid–Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo Source: AACR Journals (Cancer Research) URL:[Link]
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Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 Source: PMC - National Institutes of Health (NIH) URL:[Link]
